Product packaging for Englitazone(Cat. No.:CAS No. 109229-58-5)

Englitazone

Cat. No.: B035078
CAS No.: 109229-58-5
M. Wt: 353.4 g/mol
InChI Key: MVDXXGIBARMXSA-PYUWXLGESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Englitazone is a high-affinity and potent thiazolidinedione-based agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity. This compound has emerged as a critical research tool for investigating the molecular pathways underlying type 2 diabetes, metabolic syndrome, and inflammatory conditions. Its primary mechanism of action involves binding to the PPARγ ligand-binding domain, leading to heterodimerization with the retinoid X receptor (RXR) and subsequent transcription of genes involved in glucose homeostasis and fatty acid storage. In preclinical research, this compound has been instrumental in elucidating the role of PPARγ in improving insulin sensitivity in adipose tissue, muscle, and liver, thereby reducing hyperglycemia. Beyond metabolic studies, its anti-inflammatory and anti-proliferative effects are also explored in cancer research and immunology contexts. Researchers value this compound for its specificity and potency, which make it an excellent standard for validating new PPARγ modulators and for studying the complex biology of nuclear receptors in cellular and animal models of disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO3S B035078 Englitazone CAS No. 109229-58-5

Properties

CAS No.

109229-58-5

Molecular Formula

C20H19NO3S

Molecular Weight

353.4 g/mol

IUPAC Name

5-[[(2R)-2-benzyl-3,4-dihydro-2H-chromen-6-yl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H19NO3S/c22-19-18(25-20(23)21-19)12-14-6-9-17-15(10-14)7-8-16(24-17)11-13-4-2-1-3-5-13/h1-6,9-10,16,18H,7-8,11-12H2,(H,21,22,23)/t16-,18?/m1/s1

InChI Key

MVDXXGIBARMXSA-PYUWXLGESA-N

Isomeric SMILES

C1CC2=C(C=CC(=C2)CC3C(=O)NC(=O)S3)O[C@H]1CC4=CC=CC=C4

Canonical SMILES

C1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)OC1CC4=CC=CC=C4.[Na+]

Other CAS No.

109229-58-5

Synonyms

5-((3,4-dihydro-2-phenylmethyl-2H-1-benzopyran-6-yl)methyl)thiazolidine-2,4-dione
CP 68722
CP 72466
CP 72467
CP-68722
CP-72466
CP-72467
englitazone

Origin of Product

United States

Molecular Mechanisms of Action Research

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Englitazone functions as a potent agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. The interaction of this compound with PPARγ initiates a cascade of molecular events that modulate the expression of a multitude of target genes.

Transcriptional Regulation and Gene Expression Modulation Studies

As a PPARγ agonist, this compound directly influences the transcription of genes involved in metabolic processes. Upon binding to PPARγ, this compound induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This this compound-PPARγ-RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding activity directly modulates the rate of transcription of these genes, thereby altering the synthesis of their corresponding proteins.

Studies on the broader class of thiazolidinediones have shown that this transcriptional regulation affects a wide array of genes crucial for insulin (B600854) signaling, glucose uptake, and lipid metabolism. While direct studies detailing the full genomic-wide transcriptional effects of this compound are limited, its action as a PPARγ agonist fundamentally implies its role in modulating the expression of genes that are key to metabolic homeostasis.

Transactivation Pathways and Associated Metabolic Improvements in Research Models

The binding of this compound to PPARγ and the subsequent formation of the heterodimer with RXR leads to the recruitment of coactivator proteins. This complex then initiates the transactivation of target genes. This process is central to the therapeutic effects observed with thiazolidinediones. In preclinical research models, the activation of these pathways by compounds similar to this compound has been shown to lead to significant metabolic improvements. For instance, in animal models of non-insulin-dependent diabetes mellitus (NIDDM), administration of this compound has demonstrated glucose-lowering effects. nih.gov

Specifically, research in ob/ob mice, a model for obesity and insulin resistance, showed that this compound treatment lowered plasma glucose, insulin, triglycerides, and cholesterol levels. nih.gov Furthermore, in vitro studies using 3T3-L1 adipocytes, a common cell line for studying fat cell differentiation and metabolism, revealed that this compound stimulated 2-deoxy-D-glucose transport, indicating an enhancement of glucose uptake. nih.gov These findings underscore the metabolic benefits derived from the transactivation of PPARγ-responsive genes.

ParameterEffect of this compound Treatment in ob/ob Mice
Plasma GlucoseLowered
Plasma InsulinLowered
TriglyceridesLowered
CholesterolLowered

Transrepression Pathways and Preclinical Anti-Inflammatory Mechanism Elucidation

In addition to transactivation, PPARγ agonists like this compound can also exert their effects through a mechanism known as transrepression. This process does not involve direct binding to DNA. Instead, the this compound-activated PPARγ receptor can interfere with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB), which are key regulators of inflammatory responses. By inhibiting the signaling pathways of these pro-inflammatory transcription factors, PPARγ agonists can effectively suppress the expression of inflammatory cytokines and other mediators.

The anti-inflammatory properties of thiazolidinediones are a significant area of research. While preclinical studies specifically elucidating the transrepression mechanisms of this compound are not extensively detailed in available literature, the well-established anti-inflammatory effects of the TZD class are largely attributed to this PPARγ-mediated transrepression. This mechanism is believed to contribute to the broader therapeutic potential of these compounds beyond their direct metabolic effects.

Ion Channel Modulation Studies

Beyond its effects on nuclear receptors, research has revealed that this compound can directly modulate the activity of specific ion channels, which are critical for cellular excitability and signaling.

ATP-Sensitive Potassium (KATP) Channel Inhibition Mechanisms

Studies have demonstrated that this compound inhibits ATP-sensitive potassium (KATP) channels. nih.gov In CRI-G1 insulin-secreting cells, this compound was found to produce a concentration-dependent inhibition of KATP currents with a half-maximal inhibitory concentration (IC50) of 8 μM. nih.gov This inhibition was observed in both whole-cell and inside-out excised membrane patch recordings and was found to be voltage-independent. nih.gov The inhibitory action of this compound on KATP channels appears to be direct and does not depend on the coupling of the sulfonylurea receptor to the channel. nih.gov

Calcium-Activated Non-Selective Cation (NSCa) Channel Inhibition Pathways

In the same study on CRI-G1 cells, this compound was also shown to inhibit calcium-activated non-selective cation (NSCa) channels. nih.gov This inhibition was also concentration-dependent and voltage-independent, with an IC50 value of 10 μM. nih.gov The equipotent and voltage-independent nature of the inhibition of both KATP and NSCa channels by this compound suggests a potential common mechanism of blockade. nih.gov

Ion ChannelEffect of this compoundIC50 ValueVoltage Dependence
ATP-Sensitive Potassium (KATP) ChannelInhibition8 μMIndependent
Calcium-Activated Non-Selective Cation (NSCa) ChannelInhibition10 μMIndependent

Research into Effects on Voltage-Activated Calcium Currents

Investigations into the electrophysiological effects of this compound have revealed its interaction with ion channels. One study conducted on the CRI-G1 insulin-secreting cell line demonstrated that this compound can inhibit voltage-activated calcium (Ca2+) currents. nih.gov In whole-cell recordings, a relatively high concentration of 50 μM of this compound resulted in a 33% inhibition of these currents. nih.gov This effect was specific, as the same concentration did not inhibit voltage-activated potassium (K+) or sodium (Na+) currents. nih.gov The study also noted that this compound is a blocker of Ca2+-activated non-selective cation (NSCa) channels and ATP-sensitive potassium (KATP) channels. nih.gov The inhibition of NSCa and KATP channels by this compound was found to be concentration-dependent and voltage-independent. nih.gov

Insulin Signaling Pathway Modulation Investigations

This compound's influence on the insulin signaling pathway has been a significant area of research, with studies exploring its impact on glucose uptake, key signaling molecules, and downstream metabolic processes.

Research on Glucose Uptake and Metabolism Enhancement

Studies in 3T3-L1 adipocytes have shown that this compound can enhance glucose uptake. Research indicates that this compound increased the uptake of 2-deoxy-D-[3H]glucose (2DG) in a concentration-dependent manner, with increases of up to sixfold. nih.gov Furthermore, preincubation of these cells with this compound was found to significantly enhance insulin-stimulated 2DG uptake. nih.gov

Exploration of Phosphatidylinositol 3-Kinase (PI3K) Pathway Interactions

The interaction of this compound with the Phosphatidylinositol 3-Kinase (PI3K) pathway, a critical component of insulin signaling, has been investigated. Interestingly, research has shown that this compound stimulates the uptake of 2-deoxy-D-glucose (2DG) without directly activating PI3-kinase. nih.gov However, the same research indicates that this compound can enhance the stimulation of PI3-kinase activity produced by a submaximally effective concentration of insulin. nih.gov This suggests a modulatory role for this compound in the PI3K pathway, potentiating the effects of insulin rather than acting as a direct agonist.

Regulation of Insulin Receptor Substrate Protein Modulation

Investigations into the early steps of the insulin signaling cascade have examined the effect of this compound on the phosphorylation of key proteins. In a study using 3T3-L1 adipocytes, it was observed that this compound did not increase the tyrosine phosphorylation of the insulin receptor (IR), Insulin Receptor Substrate-1 (IRS-1), or Insulin Receptor Substrate-2 (IRS-2). nih.gov Furthermore, this compound did not enhance insulin's stimulation of the phosphorylation of these proteins. nih.gov

Analysis of Distinct Signaling Pathways in Lipogenesis

The effect of this compound on lipogenesis, the process of fatty acid synthesis, has been a focus of research to understand its metabolic effects. Studies have revealed that this compound inhibits insulin-stimulated lipogenesis in 3T3-L1 adipocytes in a concentration-dependent manner. nih.gov A significant finding from this research is that this inhibitory effect on lipogenesis occurs without this compound inhibiting PI3-kinase activity, suggesting that the signaling pathways for glucose transport and lipogenesis diverge beyond PI3-kinase. nih.gov Further investigation into the mechanism showed that a 63% inhibition of insulin-stimulated lipogenesis occurred at a concentration of this compound (30 micromol/l) that did not affect the activation of mitogen-activated protein kinase (MAPK), indicating that the drug's inhibitory effect on lipogenesis is not mediated by the MAPK pathway. nih.gov The research also noted that this compound did not affect the expression of the peroxisome proliferator response element-containing fatty acyl CoA synthase gene. nih.gov

Hepatic Glucose Homeostasis Regulation Research

Inhibition of Glucagon-Stimulated Glycogenolysis and Gluconeogenesis

Research has shown that this compound inhibits the effects of glucagon on both glycogenolysis and gluconeogenesis in rat hepatocytes. nih.gov In these studies, this compound was observed to attenuate the increase in cyclic adenosine monophosphate (cAMP) levels typically stimulated by glucagon. nih.gov This reduction in cAMP levels is a key factor in its inhibitory action on both the breakdown of glycogen (B147801) (glycogenolysis) and the synthesis of glucose from non-carbohydrate sources (gluconeogenesis). nih.gov To achieve optimal effects in these in vitro studies, a preincubation period of approximately 20 minutes with this compound was required. nih.gov

The inhibitory effect of this compound on glucagon-stimulated pathways is concentration-dependent. The following table illustrates the inhibitory concentration (IC50) values of this compound on various parameters in isolated hepatocytes.

ParameterGlucagon ConcentrationThis compound IC50 (µM)
Glucose Output1 nM2.3
Phosphorylase a activation1 nM3.0
cAMP accumulation10 nM4.0
Gluconeogenesis from ¹⁴C-lactate10 nM10.0

Role of cAMP Phosphodiesterase Activation in Hepatic Metabolism

The mechanism behind this compound's ability to lower cAMP levels appears to involve the activation of cAMP-dependent phosphodiesterase. nih.gov This is supported by the observation that this compound also inhibits the stimulatory effect of a cAMP analog, 8-(4-chlorophenylthio)-adenosine 3':5'-cyclic monophosphate (8-CPT-cAMP), on phosphorylase a. nih.gov By activating cAMP phosphodiesterase, this compound effectively increases the degradation of cAMP, thereby reducing its intracellular concentration and dampening the downstream signaling cascades initiated by glucagon. nih.gov

Modulation of Hormonal Calcium Influx in Hepatocytes

In addition to its effects on the cAMP pathway, this compound has been found to inhibit hormonal-mediated calcium (Ca2+) influx in hepatocytes. nih.gov This action would lead to a decrease in intracellular free calcium concentrations. nih.gov A reduction in intracellular calcium would, in turn, inhibit the actions of Ca2+-dependent hormones such as α1-adrenergic agonists and vasopressin, which are known to promote glucose output from the liver. nih.gov Research showed that the ability of vasopressin to stimulate phosphorylase a was slightly inhibited by this compound. nih.gov

Adipokine Regulation Research

While direct research on this compound's specific effects on adipokine regulation is limited, studies on other compounds within the same chemical class, the thiazolidinediones (TZDs), have provided insights into their impact on adipokines, particularly adiponectin.

Studies on Adiponectin Level Modulation

Studies on other thiazolidinediones, such as pioglitazone (B448) and rosiglitazone (B1679542), have consistently demonstrated an increase in circulating adiponectin levels. nih.gov Activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a key mechanism of action for TZDs, is known to regulate adiponectin gene expression, processing, and secretion. nih.gov Increased adiponectin production is considered a significant mediator of the systemic metabolic effects of PPARγ activation. nih.gov For instance, treatment with rosiglitazone has been shown to significantly increase both the expression of adiponectin in subcutaneous adipose tissue and serum adiponectin concentrations. nih.gov Similarly, pioglitazone treatment has been found to increase plasma adiponectin levels. nih.gov It is important to note that while this suggests a class effect, specific data on this compound's modulation of adiponectin levels is not extensively available in the reviewed literature.

Cholesterol Biosynthesis Modulation: Comparative Research Perspectives

Comparative studies have investigated the effects of various thiazolidinediones on cholesterol biosynthesis. Research has shown that, like other compounds in its class such as troglitazone (B1681588) and ciglitazone (B1669021), this compound exhibits an inhibitory effect on cholesterol synthesis. nih.gov However, the potency of this inhibition varies among different thiazolidinediones. While troglitazone showed significant inhibition, other PPARγ ligands like BRL49653 and pioglitazone demonstrated only weak or no inhibition of cholesterol synthesis. nih.gov This suggests that the inhibition of cholesterol biosynthesis by certain thiazolidinediones, including this compound, may be mechanistically distinct from their activation of PPARγ. nih.gov

The following table summarizes the comparative inhibitory effects of different thiazolidinediones on cholesterol biosynthesis in cultured Chinese hamster ovary (CHO) cells.

CompoundConcentration (µM)Inhibition of Cholesterol Biosynthesis (%)
Troglitazone20>80
Ciglitazone20~70
This compound 20 ~60
BRL4965320<10
Pioglitazone20<10

Preclinical Research Methodologies and Findings

In Vitro Experimental Paradigms

In vitro studies have been crucial in elucidating the direct cellular effects and molecular targets of Englitazone.

Research on this compound has utilized several cellular models to investigate its effects on glucose and lipid metabolism:

3T3-L1 adipocytes: These widely used cell lines serve as a model for adipocyte differentiation and function, allowing for the study of glucose transport and lipogenesis. diabetesjournals.orgnih.govdiabetesjournals.org

Adipocytes isolated from ob/ob mice: Primary adipocytes from genetically obese and diabetic mice provide a relevant model to assess the compound's impact on insulin (B600854) sensitivity and lipid metabolism in a state of metabolic dysfunction. diabetesjournals.orgnih.govdiabetesjournals.org

Isolated soleus muscles from ob/ob mice: Muscle tissue, a major site of insulin-stimulated glucose uptake, has been used to examine this compound's effects on glycolysis, glycogenesis, and glucose oxidation. diabetesjournals.orgnih.govdiabetesjournals.org

Various biochemical and molecular assays have been employed to understand how this compound exerts its effects:

2-deoxy-D-glucose (2-DG) transport assay: This assay measures glucose uptake in cells. This compound (30 µM) was shown to stimulate 2-DG transport in 3T3-L1 adipocytes, with transport increasing from 0.37 ± 0.03 to 0.65 ± 0.06 and 1.53 nmol·min⁻¹·mg⁻¹ protein at 24 and 48 hours, respectively. diabetesjournals.orgnih.govdiabetesjournals.org

Lipogenesis assays: Studies demonstrated that both basal and insulin-stimulated lipogenesis were enhanced in adipocytes isolated from ob/ob mice treated with this compound. diabetesjournals.orgnih.govdiabetesjournals.org

Glycolysis and Glycogenesis assays: Using [3-3H]glucose, this compound treatment in ob/ob mice was found to reverse defects in insulin-stimulated glycolysis and glycogenesis in isolated soleus muscles. diabetesjournals.orgnih.govdiabetesjournals.org

Basal glucose oxidation assays: Utilizing [1-14C]glucose, this compound was shown to reverse defects in basal glucose oxidation in isolated soleus muscles. diabetesjournals.orgnih.govdiabetesjournals.org

Analysis of Insulin Receptor Substrate-1 (IRS-1) and Phosphatidylinositol-3'-kinase (PI-3-kinase): Investigations into the insulin signaling pathway revealed that this compound did not reverse the decrease in IRS-1 and PI-3-kinase levels in fat from high-fat-fed rats. Furthermore, it did not increase PI-3-kinase activity in 3T3-L1 adipocytes even under conditions where it stimulated 2-DG uptake. nih.gov

Ion channel inhibition studies: this compound has been observed to inhibit KATP and calcium-activated non-selective channels, which influences insulin secretion dynamics. smolecule.com

Adiponectin level regulation: Research indicates that this compound treatment is associated with increased levels of adiponectin, a beneficial adipokine involved in metabolic health. smolecule.com

Preclinical evaluation of this compound primarily utilized conventional 2D cell culture models, as detailed in the preceding sections. While advanced cell culture systems, such as 3D models and organ-on-a-chip technologies, represent significant advancements in mimicking in vivo physiology for drug discovery, their specific application in the preclinical evaluation of this compound is not extensively documented in the provided literature. The primary research on this compound dates back to a period before the widespread adoption of these more complex systems.

In Vivo Animal Models and Physiological Assessments

In vivo studies have been instrumental in demonstrating this compound's efficacy in whole-animal models of metabolic disorders.

Several rodent models mimicking human metabolic dysregulation and insulin resistance have been employed:

ob/ob mice: These mice are characterized by hyperglycemia and hyperinsulinemia, making them a suitable model for non-insulin-dependent diabetes mellitus (NIDDM). This compound, administered at 5-50 mg·kg⁻¹·day⁻¹, dose-dependently lowered plasma glucose and insulin levels without inducing hypoglycemia in both diabetic and non-diabetic lean animals. diabetesjournals.orgnih.govdiabetesjournals.org

Detailed Findings in ob/ob mice:

this compound (50 mg/kg) administered for 11 days significantly reduced plasma glucose (from 22.2 ± 1.4 mM to 14.0 ± 1.9 mM), insulin (from 7.57 ± 0.67 nM to 1.64 ± 0.60 nM), nonesterified fatty acids (from 1813 ± 86 µM to 914 ± 88 µM), glycerol (B35011) (from 9.20 ± 0.98 mM to 4.94 ± 0.03 mM), triglycerides (from 1.99 ± 0.25 g/L to 1.03 ± 0.11 g/L), and cholesterol (from 6.27 ± 0.96 mM to 3.87 ± 0.57 mM). diabetesjournals.orgnih.govdiabetesjournals.org

The glucose-lowering effect preceded the reduction in hyperinsulinemia. diabetesjournals.orgdiabetesjournals.org

Upon cessation of the drug, plasma insulin returned to untreated levels within 48 hours, while plasma glucose slowly rose over 5 days. diabetesjournals.orgdiabetesjournals.org

Food consumption in ob/ob mice was not significantly different between vehicle-treated and drug-treated groups. diabetesjournals.org

db/db mice: While also used, db/db mice were found to be less sensitive to this compound's effects, and the responses were less reproducible compared to ob/ob mice. diabetesjournals.org

Rats fed a high-fat diet: This model is used to induce insulin resistance. This compound (50 mg/kg for the last 7 days) prevented the insulin resistance associated with a high-fat diet by normalizing insulin-stimulated 2-deoxy-D-glucose (2-DG) uptake in isolated adipocytes, which was inhibited by 31% in high-fat-fed rats. nih.gov this compound also normalized oral glucose intolerance and excessive liver glycogen (B147801) deposition caused by the high-fat diet. nih.gov

Late pregnant rats: Studies in late pregnant rats investigated the impact of maternal this compound administration on fetal and neonatal development. This compound decreased maternal triglyceride levels at day 20 of gestation and reduced neonatal mass. Surprisingly, neonates from treated mothers exhibited higher levels of insulin and hyperglycemia compared to controls. researchgate.netnih.gov

Table 1: Effects of this compound (50 mg/kg for 11 days) on Plasma Parameters in ob/ob Mice diabetesjournals.orgnih.govdiabetesjournals.org

ParameterUntreated ob/ob Mice (Mean ± SEM)This compound-Treated ob/ob Mice (Mean ± SEM)
Plasma Glucose (mM)22.2 ± 1.414.0 ± 1.9
Plasma Insulin (nM)7.57 ± 0.671.64 ± 0.60
Nonesterified Fatty Acids (µM)1813 ± 86914 ± 88
Glycerol (mM)9.20 ± 0.984.94 ± 0.03
Triglycerides (g/L)1.99 ± 0.251.03 ± 0.11
Cholesterol (mM)6.27 ± 0.963.87 ± 0.57

Preclinical research on this compound has primarily utilized established rodent models of metabolic dysregulation such as ob/ob and db/db mice, and high-fat diet-fed rats. Specific studies involving advanced genetic modifications or highly specialized animal models developed solely for this compound research are not detailed in the provided sources. The focus has been on demonstrating the compound's effects within these well-characterized models of insulin resistance and diabetes.

Physiological Endpoints and Metabolic Parameters Measured in Preclinical Studies

Preclinical studies involving this compound have investigated its direct effects on hepatic glucose metabolism and its influence on insulin sensitivity. In isolated perfused rat livers from 24-hour fasted rats, this compound demonstrated a concentration-dependent reduction in hepatic gluconeogenesis. mims.com When lactate (B86563) (2 mM) was used as a metabolic substrate, this compound produced a significant decrease in gluconeogenesis, ranging from 32% to 93%. mims.com Furthermore, with dihydroxyacetone (1 mM) and fructose (B13574) (1 mM) as substrates, this compound inhibited gluconeogenesis by 31% and 15%, respectively, while simultaneously increasing glycolysis by 42% and 50%. mims.com These findings suggest that this compound directly alters hepatic glucose production, potentially influencing regulatory enzymes such as fructose-1,6-bisphosphatase, pyruvate (B1213749) kinase, and phosphoenolpyruvate (B93156) carboxykinase. mims.com

Beyond hepatic glucose regulation, this compound has been observed to enhance insulin sensitivity in various tissues. mims.com Animal studies also indicate that this compound contributes to a decrease in triacylglycerol levels. uni.lu Commonly measured physiological endpoints and metabolic parameters in preclinical studies of thiazolidinediones, including this compound, typically encompass plasma glucose, plasma insulin, body weight gain, and free fatty acid levels. flybase.org

Table 1: Effects of this compound on Hepatic Glucose Metabolism in Isolated Perfused Rat Livers mims.com

Substrate (Concentration)Effect on GluconeogenesisEffect on Glycolysis
Lactate (2 mM)Decrease (32-93%)Not reported
Dihydroxyacetone (1 mM)Inhibition (31%)Increase (42%)
Fructose (1 mM)Inhibition (15%)Increase (50%)

In Silico Computational Approaches

In silico computational approaches play a significant role in modern drug discovery and development, offering advantages in high-throughput screening and the prediction of drug properties. nih.govuni.lunih.govnih.gov These methods are particularly valuable for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and for pharmacokinetic/pharmacodynamic (PK/PD) simulations in preclinical research. nih.gov For compounds like this compound, in silico studies contribute to understanding molecular interactions and optimizing compound characteristics.

Molecular Docking and Receptor Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. googleapis.com this compound, as a member of the thiazolidinedione class, has been a subject of molecular docking studies, particularly concerning its interactions with the Receptor for Advanced Glycation End Products (RAGE). wikipedia.orgpharmakb.com These in silico investigations aimed to assess the anti-RAGE activity of various thiazolidinediones. wikipedia.orgpharmakb.com The studies indicated that this compound, along with other tested thiazolidinediones, exhibited acceptable binding energies (below -8 Kcal/mol) with the RAGE protein, forming between 1 and 5 hydrogen bonds. wikipedia.orgpharmakb.com This suggests a direct interaction with RAGE receptors, potentially contributing to anti-glycation activity. wikipedia.orgpharmakb.com

Thiazolidinediones are also known as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor critical for adipocyte differentiation and lipid storage. nih.gov Molecular docking is a standard method to examine the binding modes of compounds with PPARγ. For instance, the thiazolidine (B150603) ring and a keto group within this ring are considered crucial for binding to the PPARγ receptor.

Table 2: Molecular Docking Binding Energies of Thiazolidinediones with RAGE wikipedia.orgpharmakb.com

ThiazolidinedioneBinding Energy (Kcal/mol)Hydrogen Bonds
This compoundAcceptable (below -8)1-5
BalaglitazoneAcceptable (below -8)1-5
Ciglitazone (B1669021)Acceptable (below -8)1-5
DarglitazoneAcceptable (below -8)1-5
NetoglitazoneAcceptable (below -8)1-5
Pioglitazone (B448)Acceptable (below -8)1-5
RivoglitazoneAcceptable (below -8)1-5
Rosiglitazone (B1679542)-8.242
Troglitazone (B1681588)-9.953

Note: For this compound and several other compounds, the specific binding energy within the "acceptable" range was not detailed in the provided sources, only that it falls within the general range observed for the class.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) analysis is a powerful computational tool in drug design and lead optimization. It establishes mathematical relationships between the chemical structures of compounds and their biological or pharmacological activities. This approach allows for the prediction of the potency or activity of new or unsynthesized compounds based on their physicochemical properties.

In the context of this compound and other thiazolidinediones, QSAR studies have been undertaken to understand and optimize their activity, particularly as PPAR-alpha and PPAR-gamma agonists. The objective of such QSAR work is to identify the molecular properties associated with the desired agonist activity and to leverage this information for compound optimization. QSAR models often incorporate molecular descriptors that represent key structural properties of the molecules. The reliability and statistical significance of QSAR models are assessed using parameters such as the correlation coefficient (r), standard deviation (s), F-test, and leave-one-out (LOO) cross-validated squared correlation coefficient (Q2). For instance, in studies focusing on PPAR-gamma agonist activity, steric parameters like molar refractivity were found to contribute positively, and an increase in carbon chain length was identified as an important factor for activity.

Chemical Synthesis and Structure Activity Relationship Sar Studies

Synthetic Pathways and Methodologies for Englitazone and Analogues

The synthesis of 2,4-thiazolidinedione (B21345) (TZD) derivatives, including this compound, often involves several key steps. General methods for synthesizing the TZD core framework typically include the refluxing of α-chloroacetic acid with thiourea (B124793) in water, or the reaction of ethyl chloroacetate (B1199739) with thiosemicarbazone juniperpublishers.comresearchgate.netnih.gov.

For this compound specifically, two primary synthetic routes have been described, sharing a common intermediate. One route commences with the diazotization of D-phenylalanine, followed by esterification to yield the methyl ester of (R)-phenyllactic acid. Subsequent steps involve Mitsunobu coupling with methyl 4-hydroxybenzoate, selective reduction with sodium borohydride, and conversion to a bromide intermediate. Friedel-Crafts alkylation, azalactone formation, and in situ spiroalkylation then lead to an N-benzoyl amino acid. Oxidative decarboxylation of this intermediate produces a chromanone. This chromanone undergoes catalytic hydrogenation, ester reduction with Red-Al, and oxidation of the resulting alcohol to afford a crucial aldehyde intermediate. The final steps involve the condensation of this aldehyde with 2,4-thiazolidinedione in the presence of pyridine, catalytic hydrogenation of the resulting olefin, and salt formation with sodium methoxide (B1231860) to yield this compound sodium drugfuture.com.

An alternative synthesis of the key aldehyde intermediate leverages an enzymatic resolution of a benzopyran ester. This involves the reduction of the 2(R)-ester with sodium borohydride, followed by reaction with triflic anhydride (B1165640) to generate a triflate. A copper-catalyzed reaction of the triflate with phenyl magnesium bromide yields a benzyl (B1604629) derivative, which is then formylated with phosphorous oxychloride/N-methyl formanilide (B94145) to produce the desired aldehyde intermediate drugfuture.com.

The synthesis of this compound sodium broadly involves the formation of key intermediates such as halogenated chromans, followed by functionalization to introduce necessary groups for biological activity, and finally, salt formation through neutralization smolecule.com.

Thiazolidinedione Scaffold Modifications and Their Impact on Biological Activity

The thiazolidinedione scaffold is highly versatile, with substitutions primarily occurring at the third (N-3) and fifth (C-5) positions of the ring nih.govjuniperpublishers.comresearchgate.net. These modifications significantly influence the biological properties of the TZD derivatives nih.govresearchgate.net. The presence of carbonyl groups at the 2 and 4 positions is crucial for the activity of the ring moiety juniperpublishers.com. Notably, the carbonyl group at position 4 is highly unreactive, and its replacement or substitution typically abolishes the compound's activity juniperpublishers.com.

The active methylene (B1212753) group at C-5 and the N-3 position are the most frequently modified sites on the 2,4-TZD nucleus for creating a wide range of lead molecules juniperpublishers.com. For instance, the introduction of a benzylidene linker at the C-5 position, as seen in 5-benzylidene-TZD derivatives, has been explored for various pharmacological activities nih.gov.

Elucidation of Structure-Activity Relationships for Enhanced Efficacy

The primary mechanism of action for thiazolidinediones, including this compound, involves activating peroxisome proliferator-activated receptor gamma (PPARγ) nih.govjuniperpublishers.commdpi.comwikipedia.orgresearchgate.netnih.govnih.gove-dmj.org. PPARγ is a nuclear receptor that plays a critical role in regulating genes involved in glucose homeostasis and lipid metabolism juniperpublishers.comwikipedia.org. The activation of PPARγ by TZDs leads to improved insulin (B600854) sensitivity nih.govwikipedia.org.

Key structural features contribute to the efficacy of TZDs as PPARγ agonists:

Central Phenyl Ring and Linker: The central phenyl ring is highly significant for binding interactions that lead to PPARγ agonism nih.gov. The linker connecting the TZD moiety to other parts of the molecule is also critical nih.gov.

Substitutions: Substitutions with benzodihydropyran and naphthyl groups, as seen in this compound and netoglitazone, respectively, are well-tolerated and contribute to activity nih.gov.

Chain Length: The length of the connector chain between the aromatic ring and the active functional group is critical for optimal activity acs.org. For example, studies on α-alkoxy or α-thioether carboxylic acids related to ciglitazone (B1669021) showed that shortening the chain to one carbon abolished activity, while a butyric acid analog showed significant activity acs.org.

Chromane Ring: In the case of this compound, the presence of a chroman ring at the C-5 position of the thiazolidinedione moiety is a defining structural characteristic asianjpr.com.

Comparative Structural Analysis within the Thiazolidinedione Class for Functional Specificity

This compound belongs to the glitazone class of antidiabetic agents, which also includes prominent compounds like pioglitazone (B448), rosiglitazone (B1679542), and troglitazone (B1681588) wikipedia.orgnih.govnih.govwikipedia.orgresearchgate.netblogspot.comgoogleapis.comnih.govscirp.orggoogle.comgoogle.com. All these compounds share the fundamental 2,4-thiazolidinedione core structure nih.govjuniperpublishers.commdpi.comwikipedia.orgresearchgate.net. However, their distinct side chain moieties lead to variations in receptor binding and potency nih.gov.

Here's a comparative overview of this compound and other notable thiazolidinediones:

Compound Name Core Structural Features Distinguishing Side Chain/Moiety PubChem CID
This compound Thiazolidinedione 2-benzyl-3,4-dihydro-2H-chromen-6-yl group wikipedia.orguni.lu 6918151 nih.govuni.lu
Pioglitazone Thiazolidinedione 2-(5-ethylpyridin-2-yl)ethoxybenzyl group nih.gov 4829 nih.govhznu.edu.cnmims.com
Rosiglitazone Thiazolidinedione Methyl(pyridin-2-yl)aminoethoxy-phenylmethyl group uni.lu 77999 uni.lunih.govflybase.orgciteab.com
Troglitazone Thiazolidinedione 6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-ylmethoxy-phenylmethyl group uni.lu 5591 uni.lunih.govwikipedia.orgguidetopharmacology.org

While all these compounds function as PPARγ agonists, the specific nature of their side chains influences their binding affinity and selectivity for PPARγ and other PPAR isoforms (PPARα and PPARδ) nih.govfishersci.be. For instance, Troglitazone is a ligand for both PPARα and, more strongly, PPARγ wikipedia.orgfishersci.be. Lobeglitazone, an analogue developed from rosiglitazone, incorporates a p-methoxyphenoxy group at the 4-position of its pyrimidine (B1678525) moiety, resulting in an enhanced binding affinity for PPARγ, reportedly 12 times higher than that of rosiglitazone and pioglitazone e-dmj.org. These structural nuances underscore how modifications to the core TZD scaffold and its appended side chains are critical in tuning the functional specificity and potency within the thiazolidinedione class.

Therapeutic Potential in Preclinical Drug Development

Role as a Lead Compound in Antidiabetic Drug Discovery Research

Englitazone, as a member of the glitazone class, has been explored as a lead compound in the discovery of antidiabetic drugs. smolecule.com Thiazolidinediones (TZDs) like this compound primarily exert their effects by acting as agonists of peroxisome proliferator-activated receptor gamma (PPARγ). researchgate.netresearchgate.netbibliotekanauki.plpbrc.edu Activation of PPARγ by TZDs contributes to maintaining glucose homeostasis, improving insulin (B600854) action, and preventing impaired glucose tolerance. researchgate.net This mechanism involves the regulation of genes encoding insulin-dependent glucose transporter (GLUT-4), lipoprotein lipase (B570770), fatty acid transporter protein (FATP), and fatty acyl coenzyme-A synthase. researchgate.net The biological effects of TZDs on adipocytes include increasing fatty acid uptake, thereby lowering triglyceride and non-esterified fatty acid levels, and inducing adipocyte differentiation. researchgate.net They also increase peripheral glucose disposal and reduce hepatic glucose output. researchgate.net

Investigative Utility in Mechanisms of Insulin Resistance and Metabolic Syndrome

This compound has been utilized as an investigative tool to understand the complex mechanisms underlying insulin resistance and metabolic syndrome. Insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome, is characterized by reduced cellular responsiveness to insulin, leading to impaired glucose uptake and utilization. frontiersin.orgidf.org Studies have shown that this compound enhances insulin-stimulated glucose uptake and improves glucose tolerance in animal models. smolecule.com It has been observed to increase 2-deoxyglucose (2DG) uptake in a concentration-dependent manner in cell lysates, and preincubation with this compound significantly enhanced insulin-stimulated 2DG uptake. diabetesjournals.org

However, this compound's effects on lipogenesis can be biphasic, and it can inhibit insulin-stimulated lipogenesis in a concentration-dependent manner when acetate (B1210297) is used as a substrate. diabetesjournals.org Research suggests that this compound stimulates 2DG uptake without directly affecting phosphatidylinositol 3-kinase (PI 3-kinase), but it can enhance insulin-stimulated 2DG uptake and PI 3-kinase activity. diabetesjournals.org This indicates that the signaling pathways for glucose uptake and lipogenesis may diverge beyond PI 3-kinase. diabetesjournals.org

This compound's ability to regulate adiponectin levels has also been noted, with treatment associated with increased adiponectin levels, which are beneficial for metabolic health. smolecule.com Adiponectin is a fat-derived hormone thought to signal pancreatic beta cells to respond to insulin resistance. medscape.com

Exploration in Preclinical Models of Cardiovascular and Metabolic Diseases

This compound has been explored in various preclinical models to assess its impact on cardiovascular and metabolic diseases. These models often mimic human conditions such as obesity, diabetes, and dyslipidemia. medicilon.comphysiogenex.comselvita.com

For instance, in studies involving pregnant rats, this compound administration (50 mg/kg of body mass daily from day 16 of gestation) was found to decrease maternal triacylglycerol levels and neonatal mass, though not fetal mass. researchgate.netnih.gov Fetuses and neonates from this compound-treated mothers exhibited high levels of insulin and hyperglycemia, suggesting an apparent insulin-resistant state in the neonates. researchgate.netnih.gov This was further supported by higher plasma non-esterified fatty acid (NEFA) levels, ketonemia, liver lipoprotein lipase (LPL) activity, and lower plasma type 1 insulin-like growth factor (IGF-I) levels in neonates from this compound-treated mothers compared to controls. researchgate.netnih.gov An increase in Akt phosphorylation in the liver of these neonates also indicated a negative impact on the insulin pathway. researchgate.netnih.gov

This research highlights the complex effects of this compound in specific preclinical settings, demonstrating its utility in probing the intricate interplay of metabolic factors.

Potential for Modulation of Inflammatory Processes in Disease Models

Chronic low-grade inflammation is a significant component of metabolic syndrome and insulin resistance. frontiersin.orgmedscape.com TZDs, including this compound, have been shown to modulate inflammatory molecules and circulating proteins like tumor necrosis factor-alpha (TNF-α) expression in adipose tissue, which can contribute to peripheral insulin resistance. researchgate.net Activation of PPARγ, the primary target of this compound, can inhibit the mucosal production of inflammatory cytokines (TNFα, IL-1β) by decreasing nuclear factor-kappaB (NF-κB) activity and MAP protein kinases. bibliotekanauki.pl This anti-inflammatory action suggests a potential therapeutic benefit in diseases where inflammation plays a pathogenic role.

Future Directions in Preclinical Compound Optimization and Target Identification

Q & A

Basic Research Questions

What are the primary mechanisms underlying Englitazone’s antidiabetic effects in preclinical models?

Methodological Answer:
To investigate this compound’s mechanisms, focus on insulin sensitivity and glucose transport pathways. Use ob/ob mice (a model of hyperglycemia and hyperinsulinemia) to measure plasma glucose, insulin, and lipid profiles over 7–14 days of treatment . Include in vitro assays with 3T3-L1 adipocytes to quantify insulin-stimulated glucose uptake (e.g., 2-deoxy-D-glucose transport assays) and assess GLUT4 translocation . Compare results to controls fed high-carbohydrate diets to isolate diet-specific effects .

Key Parameters to Track (Table 1):

ParameterMeasurement MethodModel SystemReference
Plasma glucoseEnzymatic assays (e.g., hexokinase)ob/ob mice
Insulin sensitivityHyperinsulinemic-euglycemic clampHigh-fat diet rats
GLUT4 expressionWestern blot/immunofluorescence3T3-L1 adipocytes

How do researchers select appropriate in vivo models to study this compound’s efficacy?

Methodological Answer:
Choose models based on the research objective:

  • Metabolic profiling : Use ob/ob mice for studying glucose-lowering effects without hypoglycemia risk .
  • Insulin resistance : High-fat diet rats are ideal for examining defects in insulin-stimulated glucose transport (e.g., 2-DG uptake in adipocytes) .
  • Longitudinal studies : Monitor plasma insulin rebound post-treatment cessation (e.g., insulin levels return to baseline within 48 hours in mice) . Validate findings by replicating experiments in lean vs. diabetic cohorts to distinguish disease-specific effects .

What parameters are critical for evaluating this compound’s impact on lipid metabolism?

Methodological Answer:
Measure nonesterified fatty acids (NEFA), triglycerides, and cholesterol in plasma using enzymatic kits. In adipose tissue, assess lipogenesis rates via [³H]-glucose incorporation . For mechanistic insights, analyze PI-3-kinase activity and IRS-1 expression in adipocytes, as this compound may act independently of these pathways . Include time-course studies (e.g., acute vs. chronic dosing) to resolve transient vs. sustained effects .

Advanced Research Questions

How can researchers resolve contradictions in this compound’s effects on lipid metabolism across studies?

Methodological Answer:
Contradictions may arise from dosage variations or model-specific responses. For example, this compound lowers plasma triglycerides in ob/ob mice but does not reverse GLUT4 depletion in high-fat diet rats . To address this:

  • Conduct sensitivity analyses using dose-response curves (e.g., 5–50 mg/kg in mice).
  • Compare tissue-specific effects (e.g., adipose vs. muscle) via targeted metabolomics.
  • Replicate experiments under standardized conditions (e.g., diet composition, treatment duration) .

What advanced methodologies can elucidate this compound’s off-target effects on ion channels?

Methodological Answer:
this compound inhibits KATP channels in heterologous systems (e.g., Xenopus oocytes expressing Kir6.2-SUR1). Use patch-clamp electrophysiology to measure current inhibition (IC₅₀) under varying ATP concentrations . Compare results to known KATP blockers (e.g., tolbutamide) to assess specificity. Validate findings in primary β-cells to confirm physiological relevance .

How should researchers design studies to investigate this compound’s long-term metabolic effects?

Methodological Answer:

  • Longitudinal design : Treat animals for ≥12 weeks, monitoring weight, glucose tolerance, and liver glycogen deposition monthly .
  • Multi-omics integration : Combine transcriptomics (e.g., GLUT4 regulation) and proteomics (e.g., PI-3-kinase pathways) to identify compensatory mechanisms .
  • Ethical considerations : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) by using non-terminal sampling methods (e.g., tail-vein blood draws) .

What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?

Methodological Answer:

  • Nonlinear regression : Fit dose-response curves using tools like GraphPad Prism to calculate EC₅₀/IC₅₀ values .
  • Mixed-effects models : Account for intra-subject variability in longitudinal studies (e.g., repeated plasma glucose measurements) .
  • Power analysis : Predefine sample sizes (e.g., 5–15 animals/group) to ensure detectability of ≥30% changes in glucose uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Englitazone
Reactant of Route 2
Englitazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.